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molecular formula C11H13NO3 B8727549 methyl 3-(N-methylanilino)-3-oxopropanoate

methyl 3-(N-methylanilino)-3-oxopropanoate

Cat. No. B8727549
M. Wt: 207.23 g/mol
InChI Key: HFQBTBOMXAXHCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05912349

Procedure details

The carbomethoxy acetyl chloride mixture is cooled in an ice-salt bath to -5 to 0° and N-methyl aniline (55.64 g, 0.52 mol) in methylene chloride (200 ml) is added at a rate so as to maintain the temperature of the reaction mixture between -5 to 0°. The addition is performed using an addition funnel and can normally be carried out over a 3-5 min time period to control the slight exotherm. Pyridine (66.36 g, 0.84 mol) in methylene chloride (200 ml) is then added to the above mixture. The addition rate is adjusted so as to keep the temperature of the reaction between -5 to 0° during the addition. The addition is performed using an addition funnel and can normally be carried out over a 3-5 min time period to control the slight exotherm. After the addition is complete (as measured by HPLC) the reaction is quenched by pouring the reaction mixture into water (500 ml) and stirring continued for 30 min. The reaction is equilibrated and the methylene chloride layer separated. Additional methylene chloride (400-500 ml) is added and the methylene chloride mixture is washed successively with hydrochloric acid (1N, 2×300 ml), saturated sodium bicarbonate solution (2×300 ml), saline (1×600 ml) and the methylene chloride mixture dried through anhydrous sodium sulfate. Concentration of the mixture under reduced pressure at 40-45° gives the title compound, HPLC (Nucleosil column; acetonitrile/water, 45/55, 1 ml/min, UV=229 nm; Retention times for N-methyl-N-phenyl-α-carbomethoxyacetamide~6.0 min; N-methyl aniline~11.0-12.0 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
55.64 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
66.36 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:5][C:6](Cl)=[O:7])([O:3][CH3:4])=[O:2].[CH3:9][NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.N1C=CC=CC=1>C(Cl)Cl>[CH3:9][N:10]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:6](=[O:7])[CH2:5][C:1]([O:3][CH3:4])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC)CC(=O)Cl
Step Two
Name
Quantity
55.64 g
Type
reactant
Smiles
CNC1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
66.36 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature of the reaction mixture between -5 to 0°
ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction between -5 to 0°
ADDITION
Type
ADDITION
Details
during the addition
ADDITION
Type
ADDITION
Details
The addition
WAIT
Type
WAIT
Details
can normally be carried out over a 3-5 min
Duration
4 (± 1) min
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
is quenched
ADDITION
Type
ADDITION
Details
by pouring the reaction mixture into water (500 ml)
WAIT
Type
WAIT
Details
continued for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the methylene chloride layer separated
ADDITION
Type
ADDITION
Details
Additional methylene chloride (400-500 ml) is added
WASH
Type
WASH
Details
the methylene chloride mixture is washed successively with hydrochloric acid (1N, 2×300 ml), saturated sodium bicarbonate solution (2×300 ml), saline (1×600 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the methylene chloride mixture dried through anhydrous sodium sulfate

Outcomes

Product
Details
Reaction Time
4 (± 1) min
Name
Type
product
Smiles
CN(C(CC(=O)OC)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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